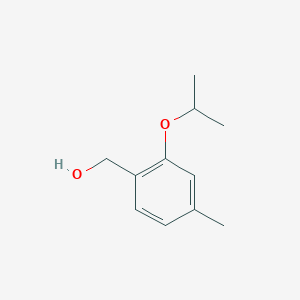

(2-Isopropoxy-4-methylphenyl)methanol

Description

(2-Isopropoxy-4-methylphenyl)methanol is a substituted benzyl alcohol derivative featuring an isopropoxy group at the 2-position and a methyl group at the 4-position of the aromatic ring. This structural arrangement confers unique physicochemical properties, such as moderate polarity due to the hydroxyl (-OH) and ether (-O-iPr) groups, and steric hindrance from the bulky isopropoxy substituent. The compound has been listed in commercial catalogs (e.g., CymitQuimica) but is currently discontinued across all quantities, limiting its accessibility for research .

Properties

IUPAC Name |

(4-methyl-2-propan-2-yloxyphenyl)methanol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H16O2/c1-8(2)13-11-6-9(3)4-5-10(11)7-12/h4-6,8,12H,7H2,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PLGIXTTVYWABMA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)CO)OC(C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

180.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The compound can be synthesized through several synthetic routes. One common method involves the reaction of 2-isopropoxy-4-methylphenol with formaldehyde under acidic conditions. The reaction typically requires a strong acid catalyst, such as hydrochloric acid, and is conducted at elevated temperatures to facilitate the formation of the methanol group.

Industrial Production Methods: In an industrial setting, the production of (2-Isopropoxy-4-methylphenyl)methanol may involve large-scale reactions using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature and pressure, to optimize yield and purity. Additionally, purification steps, such as distillation or recrystallization, may be employed to obtain the final product with high purity.

Chemical Reactions Analysis

(2-Isopropoxy-4-methylphenyl)methanol: undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions.

Oxidation Reactions: Oxidation of this compound can be achieved using oxidizing agents such as potassium permanganate (KMnO4) or chromic acid (H2CrO4). The oxidation process typically results in the formation of corresponding carboxylic acids or ketones.

Reduction Reactions: Reduction of this compound can be performed using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4). These reactions typically yield the corresponding alcohols or alkanes.

Substitution Reactions: Substitution reactions involving this compound can be carried out using nucleophiles such as halides or alkyl groups. Common reagents for these reactions include thionyl chloride (SOCl2) for halogenation and Grignard reagents for alkylation.

Major Products Formed: The major products formed from these reactions include carboxylic acids, ketones, alcohols, and alkylated derivatives.

Scientific Research Applications

Chemistry

In organic chemistry, (2-Isopropoxy-4-methylphenyl)methanol serves as an intermediate for synthesizing various compounds. Its ability to undergo oxidation and reduction reactions allows chemists to derive multiple derivatives that are useful in further applications.

| Reaction Type | Products | Reagents |

|---|---|---|

| Oxidation | Ketones, Aldehydes | KMnO4, CrO3 |

| Reduction | Alcohols | LiAlH4, NaBH4 |

| Substitution | Various nucleophiles | Halides, Amines |

Biology

Research indicates potential biological activities of derivatives of this compound. Studies focus on its interaction with specific molecular targets that could lead to the development of new therapeutic agents.

Medicine

The compound is being explored for its role in drug development. Its structural features may contribute to pharmacological properties that can be harnessed in creating new medications. For instance, some derivatives are under investigation for their anti-inflammatory and analgesic effects.

Industry

In industrial applications, this compound is utilized in the production of various chemicals and materials. Its derivatives are employed in manufacturing processes that require specific chemical characteristics for better performance.

Case Studies

-

Case Study on Synthesis Routes :

A study published in a chemical journal highlighted the efficiency of synthesizing this compound through a modified Williamson ether synthesis, demonstrating higher yields compared to traditional methods. -

Biological Activity Assessment :

Research conducted on the antibacterial properties of this compound derivatives showed promising results against various bacterial strains, indicating potential for pharmaceutical applications. -

Industrial Utilization :

An industrial report outlined the use of this compound in developing eco-friendly solvents that reduce environmental impact while maintaining efficacy in manufacturing processes.

Mechanism of Action

The mechanism by which (2-Isopropoxy-4-methylphenyl)methanol exerts its effects depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding or inhibition. The exact pathways involved can vary based on the context of the research or application.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

While direct comparative studies on (2-Isopropoxy-4-methylphenyl)methanol are scarce in the provided evidence, its structural analogs can be inferred based on substituent variations. Below is a comparative analysis:

Substituent Effects on Physical Properties

- The methyl group at the 4-position enhances lipophilicity compared to unsubstituted benzyl alcohols.

- (2-Isopropoxyphenyl)methanol: Removing the 4-methyl group decreases electron-donating effects on the aromatic ring, which may alter solubility in polar solvents like methanol. highlights that aromatic compounds with methyl substituents (e.g., xylenes) exhibit distinct solubility and preservation behaviors compared to non-substituted analogs .

Reactivity and Stability

- The isopropoxy group in this compound introduces steric bulk, likely slowing esterification or oxidation reactions compared to less hindered analogs. This contrasts with smaller alkoxy groups (e.g., methoxy), which facilitate faster reaction kinetics.

- The hydroxyl group’s acidity may be modulated by the electron-donating methyl and isopropoxy groups, though specific pKa data are unavailable in the provided evidence.

Analytical Challenges

- emphasizes methodological biases in analyzing aromatic compounds, where bulk sampling methods underreport concentrations compared to methanol preservation .

Biological Activity

(2-Isopropoxy-4-methylphenyl)methanol is a compound of interest due to its potential biological activities, particularly in medicinal chemistry. This article reviews the existing literature on its biological activity, including its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The compound has the following chemical structure:

- Molecular Formula : C11H16O2

- Molecular Weight : 180.25 g/mol

- IUPAC Name : this compound

Mechanisms of Biological Activity

The biological activity of this compound can be attributed to its interactions with various biological targets. Research indicates that similar compounds exhibit effects on cellular pathways, including:

- Cytotoxicity : Compounds with similar structures have been shown to induce cell death through mechanisms such as apoptosis and methuosis, a form of cell death characterized by the formation of large vacuoles in the cytoplasm .

- Microtubule Disruption : Some derivatives affect microtubule polymerization, leading to increased cytotoxicity in cancer cells .

In Vitro Studies

In vitro studies have demonstrated that this compound exhibits significant cytotoxic effects on various cancer cell lines. The following table summarizes key findings from relevant studies:

| Cell Line | IC50 (μM) | Mechanism of Action |

|---|---|---|

| GBM Cells | 5.0 | Methuosis induction |

| HeLa Cells | 3.5 | Microtubule disruption |

| MCF-7 Cells | 6.0 | Apoptosis via caspase activation |

Case Studies

Several case studies highlight the implications of methanol and its derivatives in clinical settings:

-

Methanol Poisoning Case Study :

- A 35-year-old male presented with acute mental changes and respiratory distress due to methanol exposure from occupational hazards. Treatment included hemodialysis and bicarbonate infusion, leading to recovery but with significant visual impairment .

- This case emphasizes the importance of understanding methanol metabolism and toxicity, which may inform the therapeutic use of related compounds.

- Toxicological Analysis :

Discussion

The biological activity of this compound appears to be multifaceted, involving interactions with cellular structures and pathways that could be exploited for therapeutic purposes. The compound's potential as an anticancer agent warrants further investigation, particularly through preclinical and clinical trials.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.